2-Butenedioic acid (2Z)-, 1,1'-(dibutylstannylene) 4,4'-diisopentadecyl ester
Description
This organotin compound features a (2Z)-2-butenedioic acid backbone with dibutylstannylene as the central tin moiety and two branched isopentadecyl (C15) ester groups. Its structure imparts unique physicochemical properties, such as high lipophilicity and thermal stability, making it relevant in industrial applications like polymer stabilizers or catalysts. However, its environmental and toxicological profiles require careful evaluation due to the persistence and bioaccumulation risks associated with organotin compounds .
Properties
CAS No. |
68299-23-0 |
|---|---|
Molecular Formula |
C46H84O8Sn |
Molecular Weight |
883.9 g/mol |
IUPAC Name |
4-O-[dibutyl-[(E)-4-(13-methyltetradecoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(13-methyltetradecyl) (E)-but-2-enedioate |
InChI |
InChI=1S/2C19H34O4.2C4H9.Sn/c2*1-17(2)13-11-9-7-5-3-4-6-8-10-12-16-23-19(22)15-14-18(20)21;2*1-3-4-2;/h2*14-15,17H,3-13,16H2,1-2H3,(H,20,21);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*15-14+;;; |
InChI Key |
SPHSBZNESOFQRE-IVZMTRENSA-L |
Isomeric SMILES |
CCCC[Sn](OC(=O)/C=C/C(=O)OCCCCCCCCCCCCC(C)C)(OC(=O)/C=C/C(=O)OCCCCCCCCCCCCC(C)C)CCCC |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCCCCCCCCCCCC(C)C)OC(=O)C=CC(=O)OCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Core Reaction Components
- Dibutyltin oxide (DBTO) : The organotin source providing the dibutylstannylene bridge.
- Maleic anhydride or maleic acid derivatives : The source of the butenedioic acid moiety.
- Long-chain alcohols (e.g., isopentadecanol) : Used to esterify the maleic acid derivatives to form the diisopentadecyl esters.
Typical Synthetic Procedure
The synthesis generally proceeds via the following steps:
Preparation of diisopentadecyl maleate : Maleic anhydride or maleic acid is esterified with isopentadecanol under acidic or catalytic conditions to yield diisopentadecyl maleate.
Reaction with dibutyltin oxide : The diisopentadecyl maleate is then reacted with dibutyltin oxide. This reaction forms the 1,1'-(dibutylstannylene) bridge by coordinating the tin atom to the oxygen atoms of the maleate esters, yielding the target compound.
Purification : The product is purified by standard methods such as recrystallization or chromatography to remove unreacted starting materials and byproducts.
Reaction Conditions
- Temperature : Typically moderate heating is applied to facilitate esterification and subsequent coordination reactions.
- Solvents : Common solvents include toluene or xylene, which allow azeotropic removal of water formed during esterification.
- Catalysts : Acid catalysts like sulfuric acid or p-toluenesulfonic acid may be used during esterification.
Detailed Preparation Method Analysis
| Step | Reagents | Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Maleic anhydride + isopentadecanol | Acid catalyst, reflux, azeotropic distillation | Formation of diisopentadecyl maleate ester |
| 2 | Diisopentadecyl maleate + dibutyltin oxide | Heating (100–150°C), inert atmosphere | Formation of dibutylstannylene bridged ester |
| 3 | Purification | Recrystallization or chromatography | Removal of impurities, isolation of pure compound |
Mechanistic Insights
The key mechanistic step involves the coordination of dibutyltin oxide to the ester oxygen atoms of the maleate derivative. This forms a stable five-membered ring structure where the tin atom acts as a Lewis acid, bridging two ester groups. The dibutyl substituents on tin provide steric and electronic stabilization, enhancing the compound’s thermal stability and effectiveness as a polymer stabilizer.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | Dibutyltin oxide, maleic anhydride, isopentadecanol |
| Reaction Type | Esterification followed by organotin coordination |
| Catalysts | Acid catalysts (e.g., sulfuric acid) |
| Solvents | Toluene, xylene |
| Temperature Range | 100–150°C |
| Purification Methods | Recrystallization, chromatography |
| Product Characteristics | Organotin ester with dibutylstannylene bridge, high MW |
| Applications | PVC stabilization, polymer additives |
Chemical Reactions Analysis
Types of Reactions
Diisopentadecyl 4,4’-[(dibutylstannylene)bis(oxy)]bis[4-oxoisocrotonate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce alcohol derivatives of the original ester groups.
Scientific Research Applications
Diisopentadecyl 4,4’-[(dibutylstannylene)bis(oxy)]bis[4-oxoisocrotonate] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential interactions with biological molecules and systems.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the development of specialized materials and coatings.
Mechanism of Action
The mechanism of action of Diisopentadecyl 4,4’-[(dibutylstannylene)bis(oxy)]bis[4-oxoisocrotonate] involves its interaction with molecular targets through its ester and stannylene groups. These interactions can lead to the formation of complexes with other molecules, influencing various chemical pathways. The exact molecular targets and pathways depend on the specific application and conditions used in the research .
Comparison with Similar Compounds
Structural and Molecular Differences
The table below highlights key structural variations among analogs:
*Inferred molecular formula for the target compound (assuming similar backbone): ~C₅₀H₉₂O₈Sn.
Key Observations :
- Branched chains (e.g., isopentadecyl vs. linear C14/C18) may reduce crystallinity and improve solubility in nonpolar matrices .
Toxicological Profiles
Toxicity data for select compounds:
*Organotins generally exhibit low biodegradability.
Analysis :
- The C18 compound (61813-52-3) shows significant reproductive toxicity (NOAEL = 1,000 mg/kg/day) and teratogenicity .
- Shorter-chain analogs (e.g., C8 in 25168-21-2) may have reduced bioaccumulation but comparable acute hazards due to the tin core.
- The target compound’s branched C15 chains might moderate toxicity relative to linear C18 but retain environmental persistence .
Environmental and Regulatory Considerations
- Persistence : Linear long-chain esters (C14–C18) resist degradation, increasing ecological risks . Branched chains (e.g., isopentadecyl) may slow microbial breakdown further.
- Regulatory Status : Compounds like 61813-52-3 are regulated under hazardous chemical laws due to eye/skin irritation and reproductive toxicity .
Biological Activity
2-Butenedioic acid (2Z)-, 1,1'-(dibutylstannylene) 4,4'-diisopentadecyl ester is a compound with significant chemical and biological properties. Its structure includes a dibutylstannylene moiety and long-chain isopentadecyl groups, which may influence its biological activity. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula : C22H36O8Sn
- Molecular Weight : 484.14 g/mol
- IUPAC Name : this compound
The compound's structure can be visualized through its chemical formula and molecular weight. The presence of tin in the dibutylstannylene group suggests potential applications in organometallic chemistry.
Toxicological Studies
Research has indicated that the biological activity of this compound may include both beneficial and toxic effects. A notable study assessed the acute toxicity of related compounds in animal models:
- Median Lethal Dose (LD50) :
- Mice: 1200 mg/kg
- Rats: 3160 mg/kg
These values suggest a moderate level of toxicity, with significant effects observed at higher doses, including gastrointestinal damage and reduced food consumption .
Mutagenicity and Carcinogenicity
In mutagenicity assays using Salmonella typhimurium strains, the compound did not induce point mutations, indicating a low potential for genotoxicity under specific conditions . However, further studies are necessary to fully understand its carcinogenic potential.
Reproductive and Developmental Toxicity
In developmental studies conducted on Sprague-Dawley rats:
- Increased embryo lethality was observed at doses of 250 mg/kg/day.
- The No Observed Adverse Effect Level (NOAEL) was determined to be 75 mg/kg/day for males and 100 mg/kg/day for females.
These findings indicate that while the compound may have applications in certain areas, caution is warranted regarding its reproductive toxicity .
Case Study 1: Effects on Spleen and Testes
A study involving a dose range of this compound administered to B57BL/6 mice revealed treatment-related effects across various organs:
| Dose (mg/kg/day) | Observed Effects |
|---|---|
| 50 | No significant effects |
| 100 | Mild changes in spleen structure |
| 250 | Tubular degeneration in testes |
| 400 | Severe histopathological changes |
This study highlights the importance of dose in determining biological effects .
Case Study 2: Chronic Toxicity in Rats
In a chronic toxicity study conducted over 75 days:
- Male rats were administered doses of 100 mg/kg.
- Observations included increased kidney weights and renal tubular hypertrophy.
Q & A
Q. What are the primary spectroscopic techniques for characterizing the structural integrity of this organotin ester?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) is critical for confirming the coordination environment of the tin center and ester linkages. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching vibrations (~1700–1750 cm⁻¹) and Sn-O/C-O bonds. Mass spectrometry (MS) with electrospray ionization (ESI) or MALDI-TOF validates molecular weight and fragmentation patterns. Cross-referencing with databases like NIST ensures spectral accuracy .
Q. What safety protocols are recommended for handling this tin-containing compound?
Answer: Use glove boxes or fume hoods to minimize inhalation/contact. Wear nitrile gloves, lab coats, and safety goggles. Avoid aqueous environments (risk of hydrolysis releasing toxic dibutyltin species). Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Emergency procedures include rinsing exposed skin with 5% EDTA solution to chelate tin .
Q. How can the esterification efficiency be optimized during synthesis?
Answer: Use dibutyltin oxide as a catalyst (0.5–2 mol%) in anhydrous toluene under reflux (110–120°C). Monitor reaction progress via thin-layer chromatography (TLC) with hexane:ethyl acetate (7:3). Post-synthesis, purify via column chromatography (silica gel, gradient elution) or fractional crystallization from cold ethanol .
Q. What chromatographic methods are suitable for quantifying trace impurities?
Answer: Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with acetic acid). Detect impurities at 210 nm using a UV-Vis detector. Validate method precision with spiked recovery tests (90–110% acceptable range) .
Advanced Research Questions
Q. How does thermal stability vary under oxidative vs. inert atmospheres?
Answer: Thermogravimetric analysis (TGA) in nitrogen shows decomposition onset at ~250°C (ester cleavage), while oxidative environments (air) accelerate degradation (~180°C) due to radical-mediated Sn-C bond scission. Differential scanning calorimetry (DSC) reveals endothermic peaks correlating with phase transitions .
Q. What catalytic applications exploit the Lewis acidity of the dibutylstannylene moiety?
Answer: The tin center acts as a Lewis acid in transesterification reactions (e.g., biodiesel production). Kinetic studies using in situ FTIR show enhanced activity in non-polar solvents (toluene > THF). Compare turnover frequencies (TOF) with control catalysts like SnCl₂ .
Q. How can hyphenated LC-MS/MS resolve isomeric byproducts?
Answer: Use a chiral stationary phase (e.g., Chiralpak IA) with methanol:ammonium acetate (10 mM) mobile phase. Collision-induced dissociation (CID) in MS/MS distinguishes isomers via unique fragmentation pathways (e.g., m/z 215 for Z-isomer vs. m/z 203 for E-isomer) .
Q. How to address discrepancies in ¹¹⁹Sn NMR chemical shifts across studies?
Answer: Chemical shifts (δ –180 to –220 ppm) depend on solvent polarity and coordination number. Calibrate against internal standards (e.g., SnCl₄ in D₂O at δ 0 ppm). Contradictions may arise from trace water inducing hydrolysis; ensure anhydrous conditions and report solvent dielectric constants .
Q. What metabolomic interactions occur in biological systems?
Answer: In vitro assays with liver microsomes show CYP450-mediated oxidation of alkyl chains. Detect metabolites via GC-MS after derivatization with BSTFA (bis-trimethylsilyl trifluoroacetamide). Compare with controls using isotopically labeled analogs (e.g., ¹³C-isopentadecyl) .
Q. How does polymerization behavior differ with varying alkyl chain lengths?
Answer: Longer chains (e.g., isopentadecyl) reduce crystallinity, as shown by X-ray diffraction (XRD). Solubility parameters (Hansen) correlate with chain length: logP increases from 8.2 (C₁₀) to 12.5 (C₁₅). Rheological studies reveal shear-thinning behavior in molten states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
